molecular formula C8H8ClNO B14499165 N-(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hypochlorous amide CAS No. 64894-78-6

N-(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hypochlorous amide

Cat. No.: B14499165
CAS No.: 64894-78-6
M. Wt: 169.61 g/mol
InChI Key: PCMVCEAMEHNCBY-UHFFFAOYSA-N
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Description

N-(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hypochlorous amide is a chemical compound that belongs to the family of quinone imines. These compounds are known for their diverse biological activities and are often found in natural products, endogenous biochemical substances, and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hypochlorous amide typically involves the reaction of N-substituted quinone imines with halogenating agents. For instance, the compound can be synthesized by halogenation of N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas using potassium thiocyanate or thiourea in the presence of hydrochloric acid .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hypochlorous amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: Halogenation and other substitution reactions are common, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine, bromine, and iodine are frequently employed.

Major Products Formed

The major products formed from these reactions include various halogenated quinone imines, hydroquinone derivatives, and other substituted compounds .

Scientific Research Applications

N-(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hypochlorous amide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hypochlorous amide involves its interaction with molecular targets and pathways in biological systems. The compound’s quinone imine structure allows it to participate in redox reactions, influencing cellular redox status and modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas
  • N-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)urea
  • N-(4-Oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides

Uniqueness

N-(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hypochlorous amide is unique due to its specific substitution pattern and the presence of hypochlorous amide, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

64894-78-6

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

4-chloroimino-2,5-dimethylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C8H8ClNO/c1-5-4-8(11)6(2)3-7(5)10-9/h3-4H,1-2H3

InChI Key

PCMVCEAMEHNCBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NCl)C(=CC1=O)C

Origin of Product

United States

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